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Compound of Interest

Compound Name: Azido-PEG8-propargyl

Cat. No.: B8702200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Azido-PEG8-propargyl, a
bifunctional linker critical for the synthesis of advanced biomolecules. We will delve into its

chemical properties, supplier details, and detailed protocols for its application in bioconjugation,

with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and

Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: The Utility of a Heterobifunctional
PEG Linker
Azido-PEG8-propargyl is a polyethylene glycol (PEG) linker featuring two distinct terminal

functional groups: an azide (-N₃) and a propargyl (a terminal alkyne). This heterobifunctional

nature allows for sequential, orthogonal conjugation reactions. The azide and propargyl groups

are partners in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) "click chemistry" reaction, which forms a stable triazole linkage. The

PEG8 component, consisting of eight ethylene glycol units, enhances the solubility and

pharmacokinetic properties of the resulting conjugate.

Technical Data: Azido-PEG8-propargyl
A summary of the key quantitative data for Azido-PEG8-propargyl is presented in the table

below for easy reference.
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Property Value

CAS Number 1196733-06-8[1]

Molecular Formula C₁₉H₃₅N₃O₈

Molecular Weight 433.50 g/mol

Appearance Solid or oil

Solubility Soluble in water, DMSO, DMF

Purity Typically ≥95% or ≥98%

Supplier Information
A variety of chemical suppliers offer Azido-PEG8-propargyl. The following table provides a

non-exhaustive list of potential suppliers and the typical information available for this product.

Researchers should verify the product specifications directly with the supplier before

procurement.
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Supplier Product Name CAS Number Purity Notes

MCE

(MedChemExpre

ss)

Azido-PEG8-

propargyl
1196733-06-8 >98%

Described as a

PROTAC linker.

[2]

乐研试剂 (LeYan

Reagents)

Azido-PEG8-

propargyl
1196733-06-8 98%

Listed as a life

science linker

and

pharmaceutical

intermediate.[1]

BroadPharm
Azido-PEG

linkers
Various High Purity

Offers a wide

range of Azido-

PEG linkers for

click chemistry.

AxisPharm
Azide PEG

linkers
Various High Purity

Specializes in

PEG reagents for

bioconjugation

and drug

discovery.

Experimental Protocols
The bifunctionality of Azido-PEG8-propargyl makes it an ideal linker for constructing complex

biomolecular architectures like PROTACs. The following is a detailed, representative protocol

for the synthesis of a PROTAC using this linker. This protocol assumes the use of a target

protein ligand with a free amine and an E3 ligase ligand with a functional group amenable to

attachment to the azide or propargyl end after the first conjugation step.

Protocol: Synthesis of a PROTAC using Azido-PEG8-
propargyl via Sequential Amide Coupling and CuAAC
Objective: To synthesize a PROTAC by first conjugating a protein of interest (POI) ligand to the

propargyl end of the linker via an amide bond, followed by the conjugation of an E3 ligase

ligand to the azide end via a CuAAC reaction.
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Materials:

POI ligand with a primary amine functional group

E3 ligase ligand with a terminal alkyne functional group

Azido-PEG8-propargyl

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Deionized water

tert-Butanol

Purification supplies (e.g., HPLC system with a C18 column)

Part 1: Conjugation of POI Ligand to Azido-PEG8-propargyl

Activation of the Propargyl end (if necessary): This protocol assumes the propargyl end can

be modified to a carboxylic acid for amide coupling. If starting with a propargyl alcohol, it

would first need to be oxidized to a carboxylic acid. For this example, we will assume a

derivative, Propargyl-PEG8-acid, is used for the initial amide bond formation with an amine-

containing POI ligand.

Amide Coupling Reaction:

Dissolve Propargyl-PEG8-acid (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous

DMF.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8702200?utm_src=pdf-body
https://www.benchchem.com/product/b8702200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8702200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

In a separate vial, dissolve the POI ligand (with a primary amine, 1.0 eq) in anhydrous

DMF.

Add the activated Propargyl-PEG8-NHS ester solution to the POI ligand solution.

Stir the reaction at room temperature overnight.

Monitor the reaction progress by LC-MS.

Upon completion, purify the product (POI-linker conjugate) by preparative HPLC.

Part 2: CuAAC "Click" Reaction with E3 Ligase Ligand

Prepare Stock Solutions:

Dissolve the purified POI-linker conjugate (azide-terminated, 1.0 eq) in a mixture of tert-

butanol and water (1:1).

Dissolve the E3 ligase ligand (alkyne-functionalized, 1.2 eq) in the same solvent system.

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

Prepare a 200 mM stock solution of THPTA in deionized water.

CuAAC Reaction Setup:

In a reaction vial, combine the POI-linker conjugate solution and the E3 ligase ligand

solution.

In a separate microcentrifuge tube, premix the CuSO₄ and THPTA solutions.

Add the CuSO₄/THPTA mixture to the reaction vial.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Stir the reaction at room temperature for 2-4 hours.

Reaction Monitoring and Purification:

Monitor the formation of the final PROTAC molecule by LC-MS.

Once the reaction is complete, purify the final PROTAC product by preparative HPLC to

remove unreacted starting materials and the copper catalyst.

Characterize the final product by high-resolution mass spectrometry and NMR.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental

workflow and a key signaling pathway relevant to the application of Azido-PEG8-propargyl.
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Step 1: Amide Coupling

Step 2: CuAAC Click Chemistry
Step 3: Purification
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Caption: Workflow for PROTAC synthesis using a PEG8 linker.
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Caption: PROTAC-mediated degradation of a target protein.
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This guide provides a foundational understanding of Azido-PEG8-propargyl and its

applications. The provided protocols and diagrams serve as a starting point for researchers to

design and execute their own experiments in the exciting and rapidly advancing field of

bioconjugate chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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